molecular formula C17H16Cl2N2O4 B106720 5-Chloro-3-tert-butyl-2'-chloro-4'-nitrosalicylanilide CAS No. 16128-96-4

5-Chloro-3-tert-butyl-2'-chloro-4'-nitrosalicylanilide

Cat. No. B106720
CAS RN: 16128-96-4
M. Wt: 383.2 g/mol
InChI Key: MDOYUMDYRPHEKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-tert-butyl-2'-chloro-4'-nitrosalicylanilide, also known as Nitrotriazole, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of salicylanilide and is known for its unique properties that make it suitable for a wide range of research applications.

Mechanism Of Action

The mechanism of action of 5-Chloro-3-tert-butyl-2'-chloro-4'-nitrosalicylanilide involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. The compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It also inhibits the activity of tubulin, a protein that is involved in the formation of microtubules, which are essential for cell division.

Biochemical And Physiological Effects

5-Chloro-3-tert-butyl-2'-chloro-4'-nitrosalicylanilide has been found to exhibit various biochemical and physiological effects. The compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been found to inhibit the growth and proliferation of various microorganisms such as bacteria and fungi.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 5-Chloro-3-tert-butyl-2'-chloro-4'-nitrosalicylanilide in lab experiments is its unique properties that make it suitable for a wide range of research applications. The compound is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the research on 5-Chloro-3-tert-butyl-2'-chloro-4'-nitrosalicylanilide. One of the main areas of research is the development of new derivatives of this compound that exhibit enhanced properties and reduced toxicity. Another area of research is the investigation of the potential use of this compound in the treatment of various diseases such as Alzheimer's, Parkinson's, and Huntington's disease. Additionally, the compound's potential use as an antimicrobial and antifungal agent is also an area of interest for future research.
Conclusion
In conclusion, 5-Chloro-3-tert-butyl-2'-chloro-4'-nitrosalicylanilide is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound exhibits unique properties that make it suitable for a wide range of research applications. Its mechanism of action involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. The compound has also been found to exhibit various biochemical and physiological effects. While there are potential advantages and limitations to using this compound in lab experiments, there are several future directions for research on this compound that hold promise for the development of new treatments and therapies for various diseases.

Synthesis Methods

The synthesis of 5-Chloro-3-tert-butyl-2'-chloro-4'-nitrosalicylanilide involves the reaction between 5-chloro-2-hydroxybenzoic acid and 3-tert-butyl-4-chloroaniline in the presence of a strong acid catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound is then purified and characterized using various analytical techniques such as NMR and IR spectroscopy.

Scientific Research Applications

5-Chloro-3-tert-butyl-2'-chloro-4'-nitrosalicylanilide has been extensively studied for its potential applications in scientific research. The compound has been found to exhibit antimicrobial, antifungal, and anticancer properties. It has also been studied for its potential use in the treatment of various diseases such as Alzheimer's, Parkinson's, and Huntington's disease.

properties

CAS RN

16128-96-4

Product Name

5-Chloro-3-tert-butyl-2'-chloro-4'-nitrosalicylanilide

Molecular Formula

C17H16Cl2N2O4

Molecular Weight

383.2 g/mol

IUPAC Name

3-tert-butyl-5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide

InChI

InChI=1S/C17H16Cl2N2O4/c1-17(2,3)12-7-9(18)6-11(15(12)22)16(23)20-14-5-4-10(21(24)25)8-13(14)19/h4-8,22H,1-3H3,(H,20,23)

InChI Key

MDOYUMDYRPHEKG-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl

Other CAS RN

16128-96-4

synonyms

5-chloro-3-tert-butyl-2'-chloro-4'-nitrosalicylanilide
S 13
S-13

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.